molecular formula C15H21NO4 B2409258 3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid CAS No. 2253630-30-5

3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

Cat. No.: B2409258
CAS No.: 2253630-30-5
M. Wt: 279.336
InChI Key: ZZKDEKSLLKIKSC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a benzoic acid core substituted with dimethyl groups and a tert-butoxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Substitution Reaction: Introduction of dimethyl groups at the 3 and 5 positions of the benzoic acid core.

    Protection of Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions during subsequent steps.

    Coupling Reaction: The protected amine is then coupled with the benzoic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with various biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzoic acid: Lacks the Boc-protected amine group.

    4-Aminomethylbenzoic acid: Lacks the dimethyl substitutions.

    Boc-protected amines: Similar in terms of the protective group but differ in the core structure.

Uniqueness

3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is unique due to the combination of dimethyl substitutions and the Boc-protected amine group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-9-6-11(13(17)18)7-10(2)12(9)8-16-14(19)20-15(3,4)5/h6-7H,8H2,1-5H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDEKSLLKIKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CNC(=O)OC(C)(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-30-5
Record name 4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethylbenzoic acid
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